molecular formula C16H18N2O5S B276783 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B276783
M. Wt: 350.4 g/mol
InChI Key: KCXQKNXEDQKYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide is a chemical compound with the molecular formula C16H18N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfamoyl groups contributes to its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C16H18N2O5S/c1-22-12-5-8-14(15(9-12)23-2)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)

InChI Key

KCXQKNXEDQKYHV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

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